Differential Hep-G2 Hepatocellular Carcinoma Cytotoxicity: 5-Bromo-7-methoxy vs. 5-Bromo-4-methoxy Regioisomer
The 5-bromo-7-methoxy-1H-indazole regioisomer demonstrates markedly reduced cytotoxicity against Hep-G2 hepatocellular carcinoma cells (IC₅₀ >50 µM) compared to the 5-bromo-4-methoxy-1H-indazole regioisomer (IC₅₀ = 3.32 µM), a difference of >15-fold, while both compounds exhibit comparable activity against K562 chronic myeloid leukemia cells (IC₅₀ = 5.15 µM for both) . This tissue-selective antiproliferative profile, where shifting the methoxy group from position 7 to position 4 converts a low-toxicity compound into a potent Hep-G2 cytotoxic agent, demonstrates that the 7-methoxy orientation confers a distinct biological fingerprint not achievable with the 4-methoxy analog.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against Hep-G2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ >50 µM (minimal cytotoxicity) against Hep-G2 cells |
| Comparator Or Baseline | 5-Bromo-4-methoxy-1H-indazole: IC₅₀ = 3.32 µM against Hep-G2 cells |
| Quantified Difference | >15-fold difference (target IC₅₀ >50 µM vs. comparator IC₅₀ 3.32 µM); K562 IC₅₀ identical at 5.15 µM for both compounds |
| Conditions | In vitro cytotoxicity assay; cell lines: Hep-G2 (human hepatocellular carcinoma), K562 (human chronic myeloid leukemia); vendor-reported data |
Why This Matters
Researchers targeting hepatocellular carcinoma models with minimized off-target hepatic cytotoxicity should preferentially select the 5-bromo-7-methoxy regioisomer over the 4-methoxy analog for building compound libraries where liver-sparing properties are desired.
